molecular formula C24H19NO2 B3707742 N-[4-(benzyloxy)phenyl]-1-naphthamide

N-[4-(benzyloxy)phenyl]-1-naphthamide

Cat. No.: B3707742
M. Wt: 353.4 g/mol
InChI Key: LFUCWOYLYPQBSU-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-1-naphthamide is a synthetic aromatic amide characterized by a naphthalene moiety linked via an amide bond to a 4-(benzyloxy)phenyl group. Its synthesis typically involves coupling 1-naphthoyl chloride with substituted aniline derivatives under basic conditions, a method analogous to procedures described for related naphthamide derivatives .

However, structurally similar analogs (e.g., 3e, 4e, and 12e) offer insights into its likely characteristics, such as high thermal stability (melting points >190°C) and distinct aromatic proton environments in NMR spectra .

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-24(23-12-6-10-19-9-4-5-11-22(19)23)25-20-13-15-21(16-14-20)27-17-18-7-2-1-3-8-18/h1-16H,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUCWOYLYPQBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impact

The following table summarizes key analogs of N-[4-(benzyloxy)phenyl]-1-naphthamide, highlighting variations in substituents and their effects on physicochemical properties:

Compound Name & ID Substituent Modifications Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
3e 2-Aminothiazol-4-yl at position 3 198–200 88 IR: ~1644 cm⁻¹ (amide C=O); NMR: δ 5.20 (CH₂)
4e 2-Aminooxazol-4-yl at position 3 195–197 30 IR: 3295 cm⁻¹ (NH₂); NMR: δ 7.15 (Ar-H)
12e 2-Bromoacetyl at position 3 155–156 80 NMR: δ 4.55 (CH₂Br); ESI-MS: m/z 476.1 [M+H]⁺
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridin-2-yl at position 3 N/A N/A Selected for HTS based on Tanimoto similarity
Key Observations:

Substituent Effects on Melting Points: The introduction of electron-withdrawing groups (e.g., bromoacetyl in 12e) reduces melting points (155–156°C vs. 195–200°C for aminothiazole/oxazole derivatives), likely due to decreased crystallinity . Bulky heterocycles (e.g., thiazolo[5,4-b]pyridin-2-yl in ) may enhance thermal stability, though explicit data are unavailable.

Synthetic Yields: Higher yields (80–88%) are achieved with aminothiazole (3e) and bromoacetyl (12e) derivatives, whereas aminooxazole (4e) synthesis is less efficient (30%), possibly due to steric hindrance or intermediate instability .

Spectral Signatures :

  • IR spectra consistently show strong amide C=O stretches (~1644 cm⁻¹) across analogs .
  • NMR signals for benzyloxy CH₂ protons (δ ~5.20) are conserved, while aromatic proton environments vary with substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(benzyloxy)phenyl]-1-naphthamide
Reactant of Route 2
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